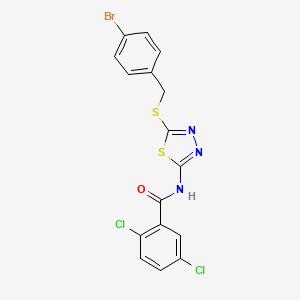

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrCl2N3OS2/c17-10-3-1-9(2-4-10)8-24-16-22-21-15(25-16)20-14(23)12-7-11(18)5-6-13(12)19/h1-7H,8H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERBPUXFDIMANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrCl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide typically involves a multi-step reaction process. One common method includes the reaction of 4-bromobenzyl bromide with thiourea to form 4-bromobenzylthiourea. This intermediate is then cyclized with 2,5-dichlorobenzoyl chloride in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cell function and growth .

Comparison with Similar Compounds

Similar Compounds

- N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide

- N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The thiadiazole ring also imparts distinct properties compared to oxadiazole derivatives, making it a valuable compound for various applications .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 420.35 g/mol. It features a thiadiazole ring, a bromobenzylthio group, and dichlorobenzamide moiety, which contribute to its biological activity.

Synthesis

The synthesis typically involves several steps:

- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazides with carboxylic acids.

- Introduction of the Bromobenzylthio Group : A nucleophilic substitution reaction with 4-bromobenzyl chloride.

- Attachment of the Dichlorobenzamide Moiety : Coupling with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial and Antifungal Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance:

- Antimicrobial Screening : In vitro studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : Some derivatives demonstrate effective antifungal activity against strains like Candida albicans.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide | C. albicans | 20 |

Anticancer Activity

The anticancer potential of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide has been evaluated against various cancer cell lines using the MTT assay to determine IC50 values.

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | IC50 (µg/mL) | Comparison Drug (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| HepG-2 (Liver) | 13.6 | 0.49 |

| HCT-116 (Colon) | 28.9 | 0.49 |

The results indicate that while the compound exhibits promising anticancer activity, it is less potent than Doxorubicin.

The mechanism by which N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways associated with cell growth and apoptosis.

- Induction of Apoptosis : The compound potentially triggers programmed cell death in cancer cells through various pathways.

Case Studies

Recent studies have highlighted the potential of thiadiazole derivatives in drug development:

- Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that modifications in the thiadiazole structure significantly enhance anticancer activity against HepG-2 and HCT-116 cell lines .

- Antimicrobial Evaluation : Another research article detailed the synthesis and testing of various thiadiazole derivatives showing strong antimicrobial properties against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.